7-Benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione has been characterized using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). These techniques provide detailed information about its molecular structure, including the presence of specific functional groups and the arrangement of atoms within the molecule. []
The mechanism of action of 7-Benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione has been investigated in the context of its interaction with DPP-IV. Studies suggest that it acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the hydrolysis of incretin hormones. []
The primary application of 7-Benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione in scientific research is as a tool compound in studying DPP-IV. DPP-IV is a serine protease that plays a role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibitors of DPP-IV, like 7-Benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, are of interest for their potential in treating type 2 diabetes. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: